molecular formula C11H24 B14553976 2,3,7-Trimethyloctane CAS No. 62016-34-6

2,3,7-Trimethyloctane

Cat. No.: B14553976
CAS No.: 62016-34-6
M. Wt: 156.31 g/mol
InChI Key: XJKKSYAVEVAGFX-UHFFFAOYSA-N
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Description

2,3,7-Trimethyloctane is an organic compound with the molecular formula C11H24. It belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. This compound is characterized by its branched structure, with three methyl groups attached to the octane backbone at positions 2, 3, and 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where octane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product. The reaction is carried out under high pressure and temperature, using catalysts like palladium or platinum on carbon supports .

Chemical Reactions Analysis

Types of Reactions: 2,3,7-Trimethyloctane undergoes several types of chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can further saturate any unsaturated bonds present.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of UV light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Fully saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

2,3,7-Trimethyloctane finds applications in various scientific research fields:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Employed in the study of lipid metabolism and interactions within biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,7-Trimethyloctane primarily involves its interactions with other molecules due to its hydrophobic nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid molecules and membrane proteins, influencing various cellular processes .

Comparison with Similar Compounds

  • 2,2,7-Trimethyloctane
  • 2,4,7-Trimethyloctane
  • 2,2,3-Trimethyloctane

Comparison: 2,3,7-Trimethyloctane is unique due to the specific positions of its methyl groups, which influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, 2,2,7-Trimethyloctane has a different arrangement of methyl groups, leading to variations in its steric hindrance and overall molecular shape .

Properties

CAS No.

62016-34-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,7-trimethyloctane

InChI

InChI=1S/C11H24/c1-9(2)7-6-8-11(5)10(3)4/h9-11H,6-8H2,1-5H3

InChI Key

XJKKSYAVEVAGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C(C)C

Origin of Product

United States

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